

## A Technical Guide to Tolfenamic Acid-d4: Commercial Availability, and Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                    |           |
|----------------------|--------------------|-----------|
| Compound Name:       | Tolfenamic Acid-d4 |           |
| Cat. No.:            | B602583            | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Tolfenamic Acid-d4**, a deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) Tolfenamic Acid. This guide is intended for researchers, scientists, and drug development professionals, offering comprehensive information on its commercial suppliers, availability, and key experimental applications. **Tolfenamic Acid-d4** is primarily utilized as an internal standard in analytical and pharmacokinetic research, enhancing the accuracy of mass spectrometry and liquid chromatography for the precise quantification of Tolfenamic Acid in biological samples.[1][2] Beyond its role as an internal standard, the unlabelled Tolfenamic Acid has demonstrated significant anti-cancer properties, which will also be explored through detailed experimental protocols and signaling pathway diagrams.

# Commercial Suppliers and Availability of Tolfenamic Acid-d4

**Tolfenamic Acid-d4** is readily available from several commercial suppliers specializing in research chemicals and stable isotope-labeled compounds. The following tables summarize the key information for sourcing this compound.

Table 1: Commercial Supplier Information for Tolfenamic Acid-d4



| Supplier            | Product Name                                       | Catalog Number   | CAS Number   |  |
|---------------------|----------------------------------------------------|------------------|--------------|--|
| Cayman Chemical     | Tolfenamic Acid-d4                                 | 10008544         | 1246820-82-5 |  |
| C/D/N Isotopes      | Tolfenamic-d4 Acid<br>(benzoic-3,4,5,6-d4)         | D-7725           | 1246820-82-5 |  |
| MedChemExpress      | Tolfenamic acid-d4                                 | HY-14619S        | 1246820-82-5 |  |
| LGC Standards       | Tolfenamic-d4 Acid<br>(benzoic-3,4,5,6-d4)         | TRC-T544752-10MG | 1246820-82-5 |  |
| Veeprho             | Tolfenamic Acid-D4                                 | VPH-IMP-1341     | 1246820-82-5 |  |
| Axios Research      | Tolfenamic Acid-d4                                 | AR-T02530        | 1246820-82-5 |  |
| VIVAN Life Sciences | Tolfenamic Acid-d4                                 | VLCS-01574       | 1246820-82-5 |  |
| Pharmaffiliates     | Tolfenamic Acid-d4                                 | PA STI 083620    | 1246820-82-5 |  |
| GlpBio              | DBio Tolfenamic Acid-d4                            |                  | 1246820-82-5 |  |
| Fisher Scientific   | Tolfenamic-d4 Acid<br>(benzoic-3,4,5,6-d4),<br>CDN | NC1310863        | 1246820-82-5 |  |

Table 2: Product Specifications for Tolfenamic Acid-d4



| Supplier               | Molecular<br>Formula                              | Molecular<br>Weight (<br>g/mol ) | Isotopic<br>Purity                  | Standard<br>Unit Sizes | Price (USD)                         |
|------------------------|---------------------------------------------------|----------------------------------|-------------------------------------|------------------------|-------------------------------------|
| Cayman<br>Chemical     | C14H8D4CIN<br>O2                                  | 265.7                            | ≥99%<br>deuterated<br>forms (d1-d4) | 1 mg, 5 mg,<br>10 mg   | Request<br>Quote                    |
| C/D/N<br>Isotopes      | C14H8D4CIN<br>O2                                  | 265.73                           | 98 atom % D                         | 5 mg, 10 mg            | \$242 (5mg),<br>\$404 (10mg)<br>[3] |
| MedChemEx press        | C14H8D4CIN<br>O2                                  | 265.73                           | Not Specified                       | 1 mg, 5 mg,<br>10 mg   | Request<br>Quote                    |
| LGC<br>Standards       | C <sub>14</sub> D <sub>4</sub> H <sub>8</sub> CIN | 265.728                          | Not Specified                       | 10 mg                  | Request<br>Quote                    |
| Veeprho                | C14H8D4CIN<br>O2                                  | 265.73                           | Not Specified                       | Not Specified          | Request<br>Quote                    |
| Axios<br>Research      | C14H8CINO2<br>D4                                  | 265.73                           | Not Specified                       | Not Specified          | Request<br>Quote                    |
| VIVAN Life<br>Sciences | C14H8D4CIN<br>O2                                  | 265.73                           | Not Specified                       | Not Specified          | Request<br>Quote                    |
| Pharmaffiliate<br>s    | C14H8D4CIN<br>O2                                  | 265.73                           | Not Specified                       | Not Specified          | Request<br>Quote                    |
| GlpBio                 | C14H8D4CIN<br>O2                                  | 265.73                           | Not Specified                       | 1 mg, 5 mg,<br>10 mg   | Request<br>Quote                    |
| Fisher<br>Scientific   | C14H8D4CIN<br>O2                                  | Not Specified                    | Not Specified                       | 5 mg                   | Request<br>Quote                    |

### **Core Mechanism of Action of Tolfenamic Acid**

Tolfenamic acid exerts its biological effects through multiple mechanisms, primarily as a non-steroidal anti-inflammatory drug (NSAID). Its anti-cancer properties, however, appear to stem from both COX-dependent and independent pathways.



Tolfenamic acid is a known inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins.[4] It shows a preferential inhibition of COX-2 over COX-1.[5][6] The IC50 value for COX-2 inhibition in LPS-treated canine DH82 monocyte/macrophage cells is  $3.53 \,\mu g/mL$ , while the IC50 for COX-1 is greater than  $51.2 \,\mu g/ml$ .[5]

A significant aspect of Tolfenamic Acid's anti-cancer activity is its ability to induce the degradation of Specificity protein (Sp) transcription factors, namely Sp1, Sp3, and Sp4.[7][8] These transcription factors are overexpressed in many cancers and regulate the expression of genes involved in cell proliferation, angiogenesis, and apoptosis.[7][8]

Tolfenamic acid has also been shown to suppress the activation of NF- $\kappa$ B, a key transcription factor in inflammatory responses and cancer development.[9] It can inhibit the degradation of  $l\kappa$ B- $\alpha$  and the subsequent translocation of the p65 subunit of NF- $\kappa$ B to the nucleus.[9]





Click to download full resolution via product page

**Caption:** Simplified signaling pathways affected by Tolfenamic Acid.

## **Detailed Experimental Protocols**

The following are detailed methodologies for key experiments involving Tolfenamic Acid, compiled from various research publications.

### **Cell Viability Assay (MTT Assay)**

This protocol is adapted from a study on the effect of Tolfenamic Acid on MDA-MB-231 breast cancer cells.[10]

- Cell Seeding: Seed 5 x 10<sup>4</sup> MDA-MB-231 cells per well in a 12-well plate.
- Treatment: After 24 hours, treat the cells with varying concentrations of Tolfenamic Acid (e.g., 0, 50, 100 μM) and incubate for 48 hours.
- MTT Addition: Wash the cells twice with phosphate-buffered saline (PBS). Add 500 μL of MTT solution (1 mg/mL in PBS) to each well and incubate at 37°C for 4 hours.
- Formazan Solubilization: Remove the MTT solution and add 1 mL of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
  The cell viability is expressed as a percentage relative to the control (untreated) cells.

### **Apoptosis Assay (Annexin V-FITC/PI Staining)**

This protocol is a standard method for detecting apoptosis and can be adapted for use with Tolfenamic Acid-treated cells.

- Cell Treatment: Treat cells with the desired concentrations of Tolfenamic Acid for the specified time (e.g., 48 hours).
- Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.



- Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x  $10^6$  cells/mL. Transfer 100  $\mu$ L of the cell suspension to a new tube. Add 5  $\mu$ L of FITC Annexin V and 5  $\mu$ L of Propidium Iodide (PI).
- Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature (25°C) in the dark.
- Analysis: Add 400 μL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within 1 hour.

#### **Western Blot Analysis for Sp Proteins**

This protocol is based on a study investigating the effect of Tolfenamic Acid on Sp protein degradation in pancreatic cancer cells.[7]

- Cell Lysis: Treat cells with Tolfenamic Acid (e.g., 50 μM) for 48 hours. Wash the cells with PBS and lyse them in RIPA buffer containing protease inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
- SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 μg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
- Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk in Trisbuffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against Sp1, Sp3, Sp4, and a loading control (e.g., β-actin or β-tubulin) overnight at 4°C.
- Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

#### In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol is adapted from a study that established an in vitro assay to determine the differential suppressive activity of NSAIDs on COX-1 and COX-2.[11]

#### Foundational & Exploratory





- Cell Culture: Use a canine monocyte/macrophage cell line (e.g., DH82) that constitutively expresses COX-1. For the COX-2 assay, induce COX-2 expression by incubating the cells with lipopolysaccharide (LPS).
- Inhibitor Pre-incubation: Pre-incubate the cells with various concentrations of Tolfenamic Acid in serum-free medium for 30 minutes.
- Arachidonic Acid Addition: Add arachidonic acid to a final concentration of 30  $\mu$ M and incubate for another 30 minutes.
- PGE2 Measurement: Collect the cell culture supernatant and measure the concentration of Prostaglandin E2 (PGE2) using an enzyme immunoassay (EIA) kit.
- IC50 Calculation: Calculate the 50% inhibitory concentration (IC50) for both COX-1 and COX-2 from the dose-response curves.





Click to download full resolution via product page

**Caption:** A typical experimental workflow for Western Blot analysis.



#### Conclusion

**Tolfenamic Acid-d4** is a critical tool for researchers requiring a reliable internal standard for the quantification of Tolfenamic Acid. Its commercial availability from a range of suppliers ensures accessibility for the scientific community. Furthermore, the extensive body of research on the unlabeled Tolfenamic Acid provides a strong foundation for investigating its anti-cancer properties. The detailed experimental protocols and an understanding of its molecular mechanisms, as outlined in this guide, will aid researchers in designing and executing robust studies to further explore the therapeutic potential of this compound.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. veeprho.com [veeprho.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. cdnisotopes.com [cdnisotopes.com]
- 4. What is the mechanism of Tolfenamic Acid? [synapse.patsnap.com]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Tolfenamic acid-induced alterations in genes and pathways in pancreatic cancer cells -PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tolfenamic Acid Suppresses Inflammatory Stimuli-Mediated Activation of NF-κB Signaling
   PMC [pmc.ncbi.nlm.nih.gov]
- 10. Apoptotic effect of tolfenamic acid on MDA-MB-231 breast cancer cells and xenograft tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro effects of nonsteroidal anti-inflammatory drugs on cyclooxygenase activity in dogs
  PubMed [pubmed.ncbi.nlm.nih.gov]



 To cite this document: BenchChem. [A Technical Guide to Tolfenamic Acid-d4: Commercial Availability, and Research Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b602583#commercial-suppliers-and-availability-of-tolfenamic-acid-d4]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com